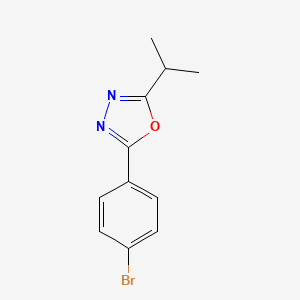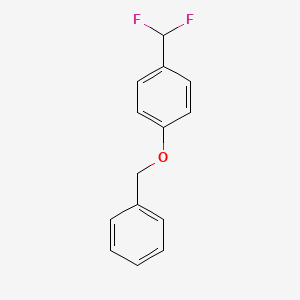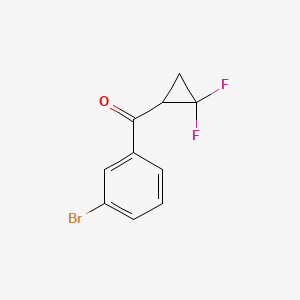
(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone
Übersicht
Beschreibung
“(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone” is a chemical compound with the molecular formula C10H7BrF2O and a molecular weight of 261.06 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone”.Molecular Structure Analysis
The molecular structure of “(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone” is represented by the formula C10H7BrF2O1. However, detailed structural analysis such as bond lengths and angles, hybridization, and stereochemistry are not available in the sources I found.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone”.Physical And Chemical Properties Analysis
While the molecular weight and formula are known1, other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The synthesis and antioxidant properties of various bromophenol derivatives, including their in vitro antioxidant activities, were explored through reactions such as bromination and demethylation. These compounds showed effective antioxidant power, indicating their potential as promising molecules for antioxidant applications (Çetinkaya et al., 2012).
- Another study detailed the synthesis of "(5-bromo-2-hydroxyphenyl)(phenyl)methanone" and its crystal structure, highlighting the importance of structural analysis in understanding the properties of such compounds (Kuang Xin-mou, 2009).
Bioactivity
Antioxidant Properties
- Research on bromophenol derivatives synthesized from bis(3,4-dimethoxyphenyl)methanone revealed significant antioxidant and radical scavenging activities. These findings suggest the therapeutic potential of these compounds as antioxidants (Balaydın et al., 2010).
Antimicrobial and Antifungal Activities
- Bromophenols derived from marine algae showed notable antimicrobial properties, particularly against bacteria, showcasing their potential as natural antibacterial agents (Xu et al., 2003).
- A series of substituted benzimidazoles, including (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogues, were synthesized and evaluated for their antimicrobial and antiviral potential. While not effective against tested bacterial strains, some compounds showed activity against fungal strains, indicating their possible development as antifungal agents (Sharma et al., 2009).
Antitumor Activity
- The naphthyridine derivative, 3u, displayed anticancer activity in human malignant melanoma cell lines, inducing necroptosis at low concentrations and apoptosis at high concentrations. This suggests its potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Safety And Hazards
Information on the safety and hazards of “(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone” is not available in the sources I found.
Zukünftige Richtungen
I couldn’t find any information on the future directions of research or applications for “(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone”.
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(2,2-difluorocyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c11-7-3-1-2-6(4-7)9(14)8-5-10(8,12)13/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDMRHRZRRVJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



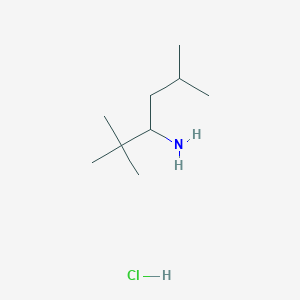
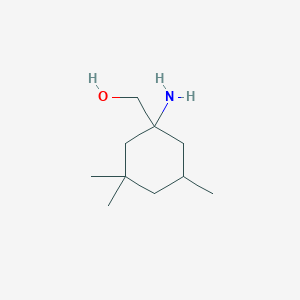
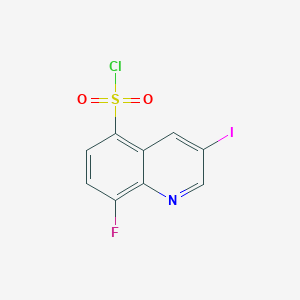
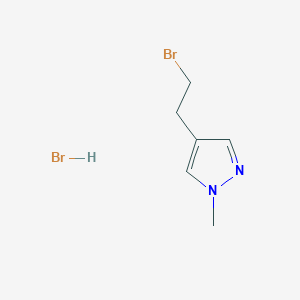
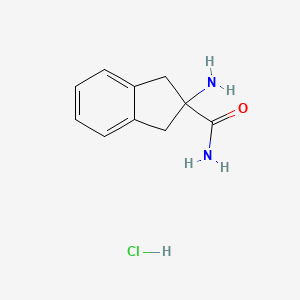
![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)
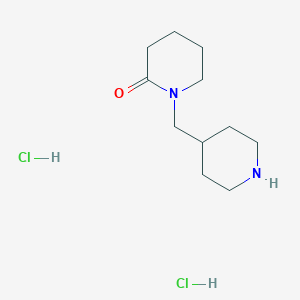
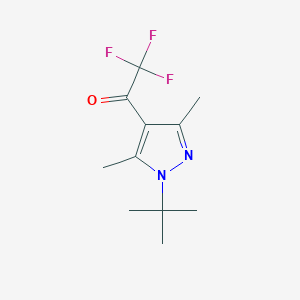
![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)
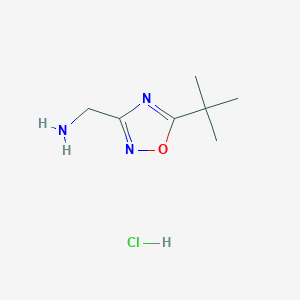
![tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide](/img/structure/B1525519.png)
![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)
